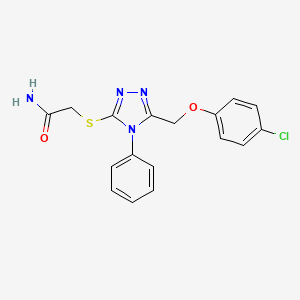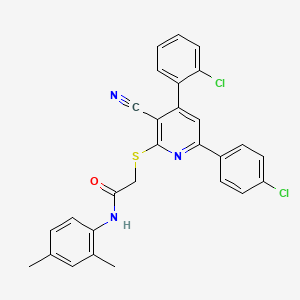
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple aromatic rings, a cyanopyridine moiety, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanopyridine Core: The cyanopyridine core is synthesized through a condensation reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.
Thioether Formation: The resulting cyanopyridine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under acidic conditions to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with 2,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic rings and thioether linkage allow it to interact with cellular membranes and proteins, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic rings, cyanopyridine moiety, and thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C28H21Cl2N3OS |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H21Cl2N3OS/c1-17-7-12-25(18(2)13-17)32-27(34)16-35-28-23(15-31)22(21-5-3-4-6-24(21)30)14-26(33-28)19-8-10-20(29)11-9-19/h3-14H,16H2,1-2H3,(H,32,34) |
Clave InChI |
NOLSHRDFSFXGID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



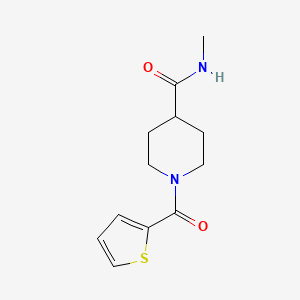
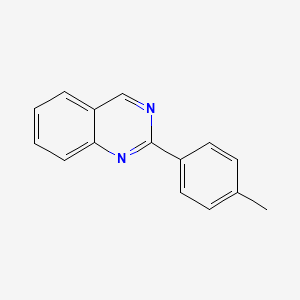

![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)

![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)
![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
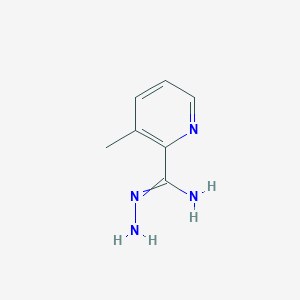
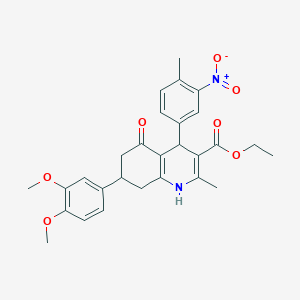
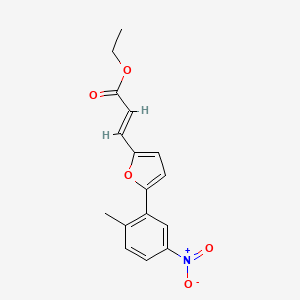

![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
